molecular formula C13H21N B342486 (2-Methyl-1-phenylpropyl)(propan-2-yl)amine

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine

Cat. No.: B342486
M. Wt: 191.31 g/mol
InChI Key: CDBFDZDLTLIVIP-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of an isopropyl group attached to the alpha position of a benzylamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine typically involves the alkylation of benzylamine with isopropyl halides under basic conditions. One common method is the reaction of benzylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent extraction and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its use in drug development, especially in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A primary amine with similar reactivity but simpler structure.

    Benzylamine: The parent compound without the isopropyl substitution.

    N-Isopropylbenzylamine: A closely related compound with a different substitution pattern.

Uniqueness

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-1-phenyl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3

InChI Key

CDBFDZDLTLIVIP-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)NC(C)C

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(C)C

Origin of Product

United States

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